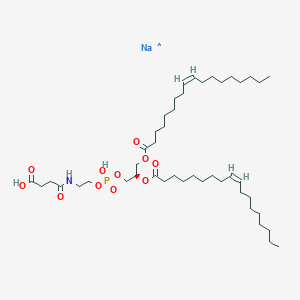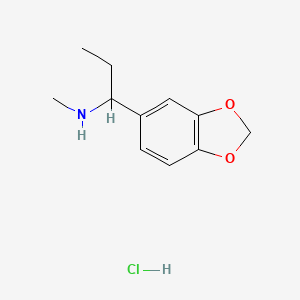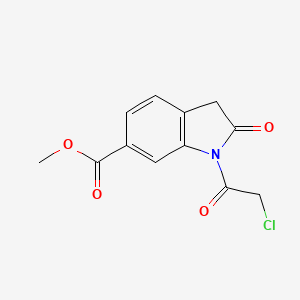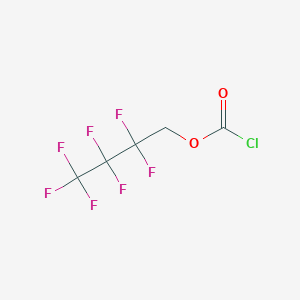
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is a fluorinated organic compound with the molecular formula C5H2ClF7O2. It is known for its high reactivity and is commonly used in organic synthesis and analytical chemistry. The compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate can be synthesized through the reaction of heptafluorobutanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
C4F7CH2OH+COCl2→C4F7CH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the use of phosgene, a highly toxic gas. The process is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate primarily undergoes nucleophilic substitution reactions. It reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Common Reagents and Conditions
Amines: Reacts to form carbamates under mild conditions.
Alcohols: Forms carbonates in the presence of a base such as pyridine.
Thiols: Produces thiocarbonates under similar conditions as alcohols.
Major Products
The major products of these reactions are the corresponding derivatives of the nucleophiles used. For example, reaction with an amine yields a carbamate, while reaction with an alcohol produces a carbonate.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Analytical Chemistry: Used as a derivatizing agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry (GC-MS).
Organic Synthesis: Employed in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of fluorinated polymers and coatings that exhibit high resistance to chemicals and thermal degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate involves the formation of a reactive intermediate that facilitates nucleophilic substitution. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This results in the formation of stable products such as carbamates, carbonates, and thiocarbonates.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acetate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is unique due to its high reactivity and ability to form stable derivatives with a wide range of nucleophiles. This makes it a versatile reagent in organic synthesis and analytical chemistry. Its fluorinated nature also imparts unique properties such as high thermal stability and resistance to oxidation, which are not commonly found in non-fluorinated analogs.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF7O2/c6-2(14)15-1-3(7,8)4(9,10)5(11,12)13/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGZMZAVPCGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895493 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108156-21-4 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


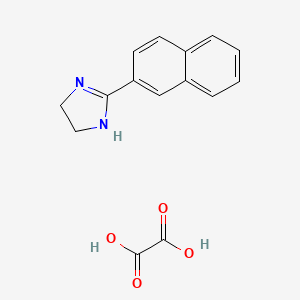
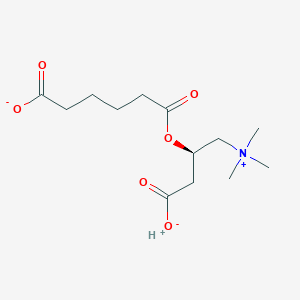
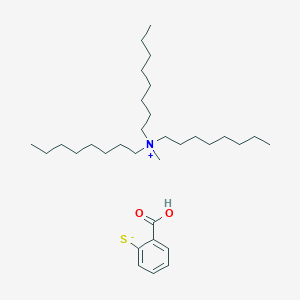
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
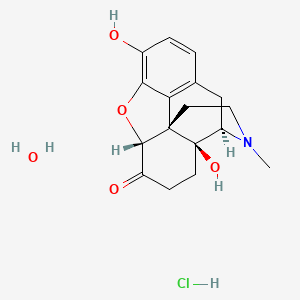
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
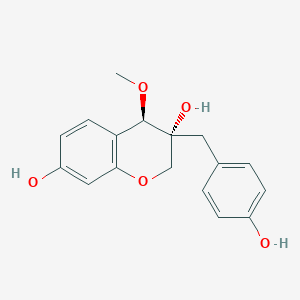
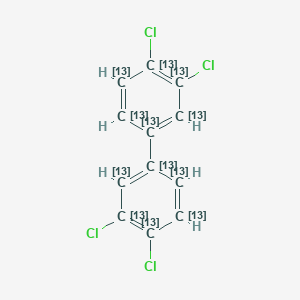
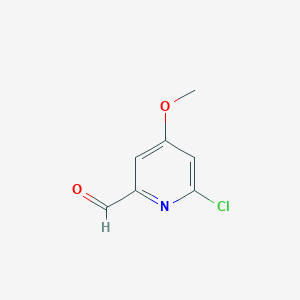

![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
